molecular formula C23H22O11 B12104905 6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12104905
M. Wt: 474.4 g/mol
InChI Key: BKQIIWPJQUZEPQ-UHFFFAOYSA-N
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Description

6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate aldehydes and ketones.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the aromatic rings.

    Glycosylation: The attachment of the trihydroxyoxane-2-carboxylic acid moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: A class of compounds with similar structural features, including a chromen-4-one core and hydroxyl groups.

    Isoflavonoids: Similar to flavonoids but with different substitution patterns on the aromatic rings.

    Neoflavonoids: Another related class with variations in the core structure.

Uniqueness

6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIIWPJQUZEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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